molecular formula C6H10N2O B1323022 [(5-Ethylisoxazol-3-yl)methyl]amine CAS No. 893638-97-6

[(5-Ethylisoxazol-3-yl)methyl]amine

Cat. No.: B1323022
CAS No.: 893638-97-6
M. Wt: 126.16 g/mol
InChI Key: BPTOWLOEDKFJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Ethylisoxazol-3-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-hydroxybenzoic acid with Rink amide resin using EDC·HCl as the coupling agent in the presence of dry DMF as the solvent under room temperature conditions . The intermediate product is then cyclized with NH2OH·HCl in refluxing methanolic conditions to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

[(5-Ethylisoxazol-3-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

[(5-Ethylisoxazol-3-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(5-Ethylisoxazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Ethylisoxazol-3-yl)methyl]amine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of biochemical pathways .

Properties

IUPAC Name

(5-ethyl-1,2-oxazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-6-3-5(4-7)8-9-6/h3H,2,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTOWLOEDKFJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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